molecular formula C11H10ClNO3 B1608863 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid CAS No. 848316-25-6

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid

Cat. No. B1608863
M. Wt: 239.65 g/mol
InChI Key: TUWHJTBVTPKIKT-UHFFFAOYSA-N
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Description

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the CAS Number: 848316-25-6 . It has a molecular weight of 239.66 and its IUPAC name is 4-chloro-3-(2-oxo-1-pyrrolidinyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid is 1S/C11H10ClNO3/c12-8-4-3-7 (11 (15)16)6-9 (8)13-5-1-2-10 (13)14/h3-4,6H,1-2,5H2, (H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid has a melting point of 16-17 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Advanced Oxidation Processes The study by Bokare and Choi (2011) demonstrates the oxidative degradation of organic pollutants using a redox cycle, which could be relevant for understanding the reactivity of "4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid" in environmental applications (Bokare & Choi, 2011).

Wastewater Treatment Rodrigo et al. (2001) explored the electrochemical behavior of synthetic electrodes in the presence of organic pollutants, suggesting potential applications in wastewater treatment that could extend to the study of "4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid" (Rodrigo et al., 2001).

Water Purification Matthews (1990) investigated the purification of water using titanium dioxide under UV light, indicating the potential for "4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid" to participate in similar purification processes (Matthews, 1990).

Molecular Engineering Oruganti et al. (2017) discussed the synthesis and characterization of molecular salts/cocrystals, showcasing the importance of understanding molecular interactions for the development of new materials, which could be relevant for "4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid" (Oruganti et al., 2017).

Oxidative Degradation of Pollutants Choi and Bokare (2010) explored the use of chromate for the oxidative degradation of organic compounds in water, suggesting a potential application for "4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid" in similar degradation processes (Choi & Bokare, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-4-3-7(11(15)16)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHJTBVTPKIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407178
Record name 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid

CAS RN

848316-25-6
Record name 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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